molecular formula C15H12N4O2 B11971937 N'-(3-(2-Furyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide

N'-(3-(2-Furyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide

Cat. No.: B11971937
M. Wt: 280.28 g/mol
InChI Key: WFKGNJREFYHVRZ-BJEOCPPSSA-N
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Description

N’-(3-(2-Furyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide is a complex organic compound that features a benzimidazole core linked to a furan ring through a propenylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-(2-Furyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation of 2-furyl aldehyde with benzimidazole-6-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-(2-Furyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The propenylidene bridge can be reduced to form saturated derivatives.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of saturated benzimidazole derivatives.

    Substitution: Formation of halogenated or alkylated benzimidazole derivatives.

Scientific Research Applications

N’-(3-(2-Furyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N’-(3-(2-Furyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Furylmethyl)-1H-benzimidazole-6-carbohydrazide
  • N’-(3-(2-Thienyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide
  • N’-(3-(2-Pyridyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide

Uniqueness

N’-(3-(2-Furyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide is unique due to its specific combination of a furan ring and a benzimidazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C15H12N4O2/c20-15(11-5-6-13-14(9-11)17-10-16-13)19-18-7-1-3-12-4-2-8-21-12/h1-10H,(H,16,17)(H,19,20)/b3-1+,18-7+

InChI Key

WFKGNJREFYHVRZ-BJEOCPPSSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3

Canonical SMILES

C1=COC(=C1)C=CC=NNC(=O)C2=CC3=C(C=C2)N=CN3

Origin of Product

United States

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